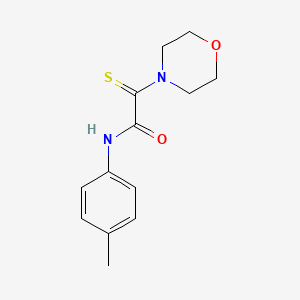

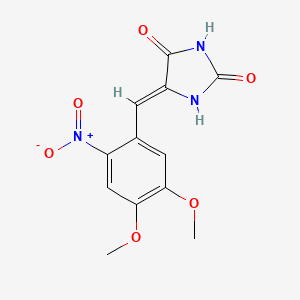

![molecular formula C15H21ClN2O3S B5600907 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methanesulfonamide derivatives exhibit a range of biological activities and have been the subject of various structural and synthetic studies. Their molecular structure often features distinct conformational aspects due to the presence of sulfonamide groups, which can significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various strategies, including the reaction of dichlorophenylmethanesulfonamide with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity in alkylation reactions (Yu. A. Aizina et al., 2012). Another approach includes the development of chemoselective N-acylation reagents, showcasing the versatility of methanesulfonamide derivatives in synthetic chemistry (K. Kondo et al., 2000).

Molecular Structure Analysis

Methanesulfonanilides, a category related to methanesulfonamides, often exhibit specific conformational traits due to their sulfonamide and phenyl groups. Studies have detailed the bond parameters, torsion angles, and hydrogen bonding patterns that define their solid-state structures, providing insights into their molecular conformations (B. Gowda et al., 2007).

Chemical Reactions and Properties

Reactivity towards various reagents and the ability to undergo transformations such as vicarious nucleophilic substitution indicate the chemical versatility of methanesulfonamide derivatives. The electron-withdrawing effects of the sulfonamide group can activate adjacent aromatic systems for substitution reactions, expanding the utility of these compounds in organic synthesis (T. Lemek et al., 2008).

Physical Properties Analysis

The solid-state structure, determined by X-ray diffraction and supplemented by theoretical methods, reveals how molecules are packed through interactions like hydrogen bonding. Such structural details contribute to understanding the compound's physical properties, including solubility and melting point (J. E. Galván et al., 2018).

Chemical Properties Analysis

The formation of dimers through hydrogen bonding and other intermolecular interactions is a common theme in the chemical behavior of methanesulfonamide derivatives. These interactions not only define their chemical properties but also their biological activity, as the amide hydrogen is positioned for interaction with biological receptors (B. Gowda et al., 2007).

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Biological Activity

Research on various dichlorophenylmethanesulfonamide derivatives, such as N-(2,3-dichlorophenyl)methanesulfonamide, has been conducted to understand their molecular structure and potential biological activities. These studies often explore the bond parameters and conformations which are crucial for their interaction with biological receptors. For example, the amide H atom's position in relation to the benzene ring plane and the methanesulfonyl group's orientation are key factors in their biological activity. The molecules form specific patterns of hydrogen bonding, such as N—H⋯O hydrogen bonds, which are significant for their packing and, potentially, their biological functions (Gowda, Foro, & Fuess, 2007).

Chemical Synthesis and Reactivity

Other studies focus on the synthesis of phenylmethanesulfonamide derivatives and their reactivity. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has been explored, leading to new electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds demonstrate high reactivity, which could be valuable in organic synthesis and the development of new chemical reagents (Aizina, Levkovskaya, & Rozentsveig, 2012).

Microbial Degradation and Environmental Impact

The biodegradation of chlorinated aliphatic hydrocarbons by methane-oxidizing cultures, including studies on the microbial metabolism of methanesulfonic acid, provides insights into the environmental impact and potential bioremediation applications of these compounds. Methanesulfonic acid, for example, is a key intermediate in the sulfur cycle, with specific aerobic bacteria capable of using it as a carbon and energy substrate (Kelly & Murrell, 1999). Additionally, the microbial reduction of chlorinated solvents, like the reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, highlights the potential of microorganisms in synthesizing chiral intermediates for pharmaceutical applications (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-4-8-13(14)16)12-15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUDEHJHMBRPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

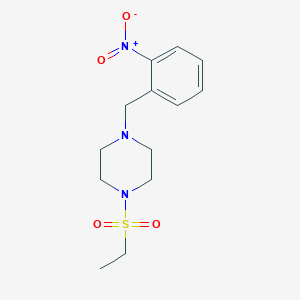

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

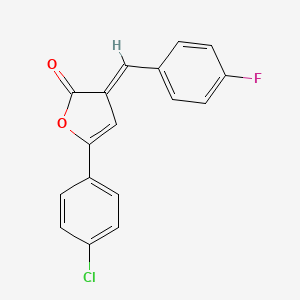

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

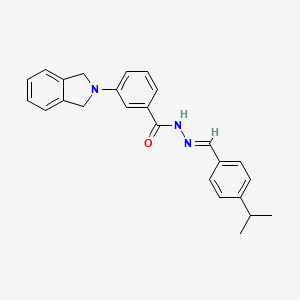

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)

![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)

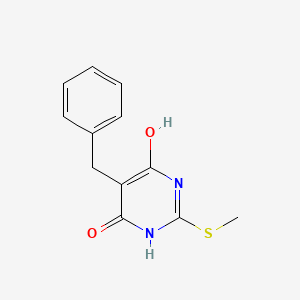

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)

![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)

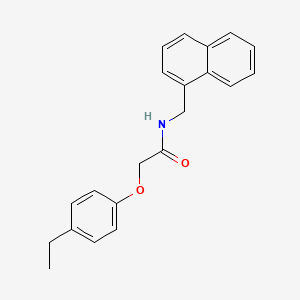

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)